3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the indole core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole core and aminoethyl group but lacks the sulfamoyl and carboxylic acid functionalities.
Serotonin: Another indole derivative with similar structural features but different functional groups.
Melatonin: Contains an indole core and is involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O4S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4S/c12-4-3-7-8-5-6(19(13,17)18)1-2-9(8)14-10(7)11(15)16/h1-2,5,14H,3-4,12H2,(H,15,16)(H2,13,17,18) |
InChI Key |
DTDWTGOKQXXRST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=C(N2)C(=O)O)CCN |
Origin of Product |
United States |
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